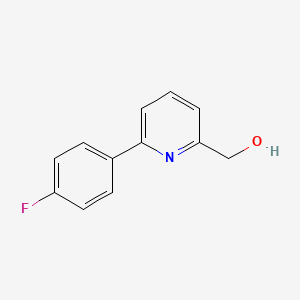

(6-(4-Fluorophenyl)pyridin-2-yl)methanol

説明

(6-(4-Fluorophenyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative featuring a hydroxymethyl group at the 2-position of the pyridine ring and a 4-fluorophenyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties. Pyridine-based compounds are widely explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

特性

分子式 |

C12H10FNO |

|---|---|

分子量 |

203.21 g/mol |

IUPAC名 |

[6-(4-fluorophenyl)pyridin-2-yl]methanol |

InChI |

InChI=1S/C12H10FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-7,15H,8H2 |

InChIキー |

JIYGTBSPHRVSTG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)F)CO |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategies for Pyridin-2-ylmethanol Derivatives

The synthesis of pyridin-2-ylmethanol derivatives typically involves functionalization at the 2-position of the pyridine ring, often starting from pyridinecarboxylic acids or substituted pyridines. Common approaches include:

- Catalytic oxidation of methylpyridines to yield 4-pyridinemethanol analogs.

- Reduction of pyridine-2-carboxaldehydes or esters to the corresponding alcohols.

- Nucleophilic substitution on pyridine N-oxides followed by reduction.

- Functional group interconversion on pre-functionalized pyridine derivatives .

These methods provide the basis for preparing (6-(4-Fluorophenyl)pyridin-2-yl)methanol by introducing the 4-fluorophenyl group at the 6-position and reducing the 2-position substituent to a hydroxymethyl group.

Specific Methods for this compound

Multi-step Synthesis via Pyridine N-Oxide Intermediate

A documented approach involves the following key steps:

- Esterification of nicotinic acid derivatives to form esters.

- Oxidation with 3-chloroperoxybenzoic acid (mCPBA) to convert the pyridine to its N-oxide.

- Nucleophilic substitution at the ortho-position of the pyridine N-oxide with trimethylsilyl cyanide (TMSCN).

- Reduction of the nitrile intermediate with sodium and ammonium chloride in ethanol to yield the hydroxymethyl derivative.

This method allows regioselective functionalization at the 2-position and can be adapted to introduce the 4-fluorophenyl substituent at the 6-position by starting from appropriately substituted pyridine precursors.

Alkylation of Pyridin-2-ylmethanol Derivatives with Fluorophenyl Precursors

Another method involves the alkylation of pyridin-2-ylmethanol or its protected derivatives with 4-fluorophenyl-containing electrophiles under controlled conditions:

- Use of sodium hydride as a base in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

- Slow addition of 4-fluorobenzyl alcohol or 4-fluorobenzyl halides to the deprotonated pyridin-2-ylmethanol.

- Workup includes extraction with diethyl ether or ethyl acetate, washing, drying over magnesium sulfate, and purification by reduced pressure distillation or chromatography.

This approach is effective for introducing the 4-fluorophenyl group at the 6-position of the pyridine ring while maintaining the methanol functionality at the 2-position.

Catalytic Reduction and Oxidation Routes

- Starting from 4-fluoropyridine derivatives, catalytic oxidation can be employed to convert methyl groups into hydroxymethyl groups.

- Alternatively, esterification of 4-fluoronicotinic acid followed by hydrazinolysis and subsequent reduction steps can yield the target alcohol.

These methods are adapted from general procedures for 4-pyridinemethanol preparation and modified to include the 4-fluorophenyl substituent.

Bi(OTf)3-Catalyzed Synthesis of Pyridinylmethanols

Recent advances demonstrate the use of bismuth triflate (Bi(OTf)3) as an effective catalyst for converting benzylic alcohols into benzylic cations, facilitating the formation of pyridinylmethanol derivatives under mild conditions:

- Reaction carried out in acetonitrile at elevated temperatures (~150 °C) in sealed tubes.

- Use of p-toluenesulfonic acid monohydrate as a co-catalyst.

- High yields (up to 76%) reported for phenyl(pyridin-2-yl)methanol derivatives, which can be adapted for fluorophenyl analogs.

This method offers a more straightforward catalytic approach with good functional group tolerance.

Data Table: Summary of Preparation Methods

化学反応の分析

Types of Reactions: (6-(4-Fluorophenyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of (6-(4-Fluorophenyl)pyridin-2-yl)ketone.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

科学的研究の応用

Chemistry: (6-(4-Fluorophenyl)pyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

作用機序

The mechanism of action of (6-(4-Fluorophenyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyridine ring provides specificity for certain biological targets .

類似化合物との比較

Key Observations :

- Electron-Donating Groups (e.g., CH₃, OCH₃) : Methyl and methoxy groups lower melting points (e.g., 163–165°C for methoxy vs. 177–180°C for methyl), suggesting improved solubility and processability .

- Amino Modifications: Dimethylamino and piperidinyl groups (e.g., in compound 49, MW 439.20 g/mol) introduce basicity, which may improve target binding via hydrogen bonding or ionic interactions .

Physicochemical Properties

- Molecular Weight: The target compound (estimated as C₁₂H₁₀FNO) has a molecular weight of ~215.22 g/mol, intermediate between brominated (282.11 g/mol) and trifluoromethyl (177.13 g/mol) analogs .

- Melting Points: Fluorophenyl-containing pyridines generally exhibit melting points between 150–200°C, influenced by substituent bulk and crystallinity. For example, compound 51 (piperazinyl substituent) melts at 183–185°C, while compound 49 (dimethylamino) melts at 151–153°C .

- Spectral Data : HRMS and NMR data (e.g., δ 8.35 ppm for pyridine protons in compound 47) confirm structural integrity and regioselectivity in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。